molecular formula C12H12ClNO B8463439 2,3-Dimethyl-4-chloro-8-methoxyquinoline

2,3-Dimethyl-4-chloro-8-methoxyquinoline

Cat. No.: B8463439
M. Wt: 221.68 g/mol
InChI Key: PDGFBMZSKDOZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-4-chloro-8-methoxyquinoline is a quinoline derivative with a chloro substituent at position 4, methoxy at position 8, and methyl groups at positions 2 and 3. Quinoline derivatives are renowned for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties .

Properties

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-chloro-8-methoxy-2,3-dimethylquinoline

InChI

InChI=1S/C12H12ClNO/c1-7-8(2)14-12-9(11(7)13)5-4-6-10(12)15-3/h4-6H,1-3H3

InChI Key

PDGFBMZSKDOZLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=C1Cl)C=CC=C2OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
2,3-Dimethyl-4-chloro-8-methoxyquinoline 2-CH₃, 3-CH₃, 4-Cl, 8-OCH₃ C₁₂H₁₂ClNO Enhanced lipophilicity, potential antimicrobial use N/A
8-Chloro-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride 2-(3-OCH₃-C₆H₄), 4-Cl, 8-Cl C₁₇H₁₁Cl₂NO₂ Reactivity via carbonyl chloride; used in further syntheses
2,4-Dichloro-8-methoxyquinoline 2-Cl, 4-Cl, 8-OCH₃ C₁₀H₇Cl₂NO Higher halogen content increases electrophilicity
N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline 2-Cl, 8-CH₃, 3-CH₂-C₆H₄-4-OCH₃ C₁₉H₁₈ClN₂O Planar quinoline core; dihedral angle 70.22° with aryl group
4-Amino-5-chloro-8-methoxyquinoline 4-NH₂, 5-Cl, 8-OCH₃ C₁₀H₉ClN₂O Amino group enhances solubility and hydrogen bonding

Key Observations :

  • Substituent Position : The 8-methoxy group is common in many analogs, but its pairing with 2,3-dimethyl and 4-chloro groups in the target compound creates unique steric and electronic effects.
  • Functional Group Diversity: The presence of amino (e.g., 4-Amino-5-chloro-8-methoxyquinoline ) or carbonyl chloride groups (e.g., ) introduces distinct chemical reactivity and biological interactions.

Physicochemical Properties

  • Melting Points: Analogs like 4k (223–225°C, ) suggest high crystallinity, likely due to planar quinoline cores. The target’s methyl groups may lower melting points by disrupting packing.

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